![molecular formula C16H18N2O3 B7539080 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone](/img/structure/B7539080.png)
1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a spirocyclic compound that contains an indole moiety and a spirocyclic ring system.5]decan-8-yl(1H-indol-2-yl)methanone.
Mecanismo De Acción
The mechanism of action of 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone is not fully understood. However, studies have suggested that this compound can interact with various cellular targets, including enzymes and receptors, leading to the observed biological effects. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. Additionally, this compound has been shown to interact with the serotonin receptor 5-HT1A, which is involved in the regulation of mood.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the elimination of abnormal cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. Furthermore, this compound has been shown to inhibit the growth of various fungal strains, which is important for the treatment of fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone in lab experiments is its potential as a versatile compound with various applications in medicinal chemistry, pharmacology, and biochemistry. Additionally, this compound has been shown to have potent biological effects, making it a promising candidate for further investigation. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for the investigation of 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone. For example, further studies are needed to elucidate the mechanism of action of this compound, which may lead to the identification of new cellular targets and the development of new therapeutic applications. Additionally, more studies are needed to investigate the potential of this compound as an anticancer, anti-inflammatory, and antifungal agent, which may lead to the development of new treatments for various diseases. Furthermore, the synthesis method of this compound may be optimized to improve its availability and reduce its cost, making it more accessible for further investigation.
Métodos De Síntesis
The synthesis of 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone is a multi-step process that involves the condensation of 1H-indole-2-carboxaldehyde with 1,4-dioxaspiro[4.5]decan-8-one in the presence of a base, followed by the reduction of the resulting imine intermediate with sodium borohydride. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone has been the subject of numerous scientific studies due to its potential applications in various fields. For example, this compound has been investigated for its anticancer properties, with studies showing that it can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, with results suggesting that it can inhibit the production of pro-inflammatory cytokines. Furthermore, this compound has been investigated for its potential as an antifungal agent, with studies showing that it can inhibit the growth of various fungal strains.
Propiedades
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-15(14-11-12-3-1-2-4-13(12)17-14)18-7-5-16(6-8-18)20-9-10-21-16/h1-4,11,17H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJLQNLFOZNXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B7539004.png)
![1-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7539007.png)
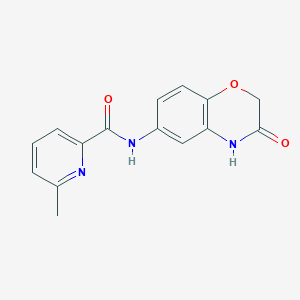
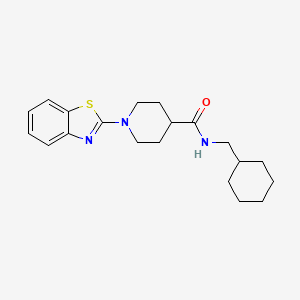
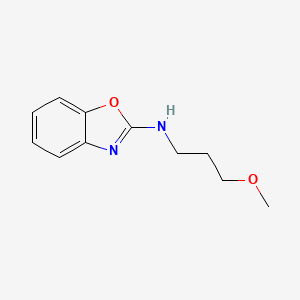


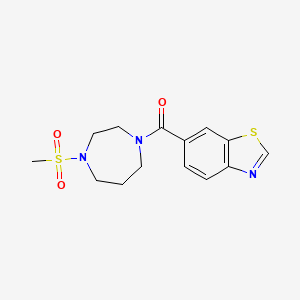
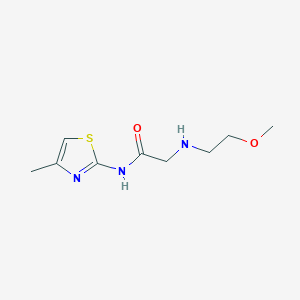
![(4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7539079.png)

![(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539095.png)
![Methyl 3-[[4-(phenylcarbamoyl)piperidin-1-yl]methyl]benzoate](/img/structure/B7539098.png)
